2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid
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Overview
Description
2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid typically involves the reaction of 1-benzothiophene with difluoroacetic acid under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the difluoroacetic acid reacts with the benzothiophene to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzothiophenes.
Scientific Research Applications
2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact pathways and molecular targets depend on the specific application and require further investigation .
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzothiophen-7-yl)acetic acid: Similar structure but lacks the difluoroacetic acid moiety.
2-(1-Benzothiophen-7-yl)propanoic acid: Contains a propanoic acid group instead of difluoroacetic acid.
Uniqueness
2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C10H6F2O2S |
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Molecular Weight |
228.22 g/mol |
IUPAC Name |
2-(1-benzothiophen-7-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C10H6F2O2S/c11-10(12,9(13)14)7-3-1-2-6-4-5-15-8(6)7/h1-5H,(H,13,14) |
InChI Key |
YAHZFWYOHWYZCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(C(=O)O)(F)F)SC=C2 |
Origin of Product |
United States |
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